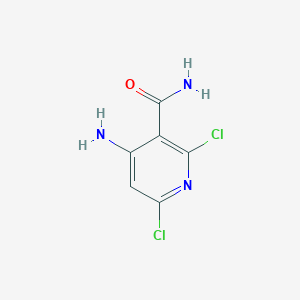

4-Amino-2,6-dichloronicotinamide

Description

Properties

CAS No. |

918898-03-0 |

|---|---|

Molecular Formula |

C6H5Cl2N3O |

Molecular Weight |

206.03 g/mol |

IUPAC Name |

4-amino-2,6-dichloropyridine-3-carboxamide |

InChI |

InChI=1S/C6H5Cl2N3O/c7-3-1-2(9)4(6(10)12)5(8)11-3/h1H,(H2,9,11)(H2,10,12) |

InChI Key |

BCAWPWJQMQNACW-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)N)N |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Structural Elucidaion of 4-Amino-2,6-dichloropyridine and its Analogs

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical reasoning employed in the structural elucidation of 4-amino-2,6-dichloropyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1] While the initially proposed "4-Amino-2,6-dichloronicotinamide" is not a readily documented compound, this guide focuses on its foundational pyridine core, for which extensive data is available. We will explore the synthesis, and a multi-faceted analytical approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights into the process of confirming the chemical structure of such compounds.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a class of heterocyclic compounds of immense importance in medicinal chemistry and materials science.[2] The specific arrangement of functional groups on the pyridine ring dictates the molecule's chemical reactivity, and biological activity. 4-Amino-2,6-dichloropyridine serves as a versatile building block for a range of downstream products, including potential anticancer, and antiviral drugs, as well as Rho kinase inhibitors.[1][3] Its utility as a synthetic intermediate underscores the critical need for unambiguous structural verification to ensure the identity, purity, and safety of the final products.[1]

Synthesis of 4-Amino-2,6-dichloropyridine: Establishing the Foundation

A robust and well-characterized synthesis is the first step in any structural elucidation workflow. A common and efficient method for the preparation of 4-amino-2,6-dichloropyridine involves the reduction of 2,6-dichloro-4-nitropyridine.[3]

Key Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₂ | [4] |

| Molecular Weight | 163.00 g/mol | [4] |

| CAS Number | 2587-02-2 | [4] |

| Appearance | White to brown crystalline powder | |

| Melting Point | 169-177 °C |

Synthetic Workflow Diagram

Caption: Integrated workflow for structure elucidation.

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The vibrational frequencies of chemical bonds are sensitive to their environment, allowing for the identification of characteristic absorption bands.

Expected IR Absorption Bands for 4-Amino-2,6-dichloropyridine:

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H Stretch (Amino group) | 3300-3500 | Asymmetric and symmetric stretching of the primary amine. |

| C=C and C=N Stretch (Aromatic ring) | 1400-1600 | Vibrations of the pyridine ring. |

| C-N Stretch | 1250-1350 | Stretching of the bond between the amino group and the aromatic ring. |

| C-Cl Stretch | 600-800 | Stretching of the carbon-chlorine bonds. |

The presence of sharp peaks in the 3300-3500 cm⁻¹ region would be strong evidence for the amino group, while the pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) would be characteristic of the substituted pyridine ring. [5][6]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

For 4-amino-2,6-dichloropyridine (C₅H₄Cl₂N₂), the expected monoisotopic mass is approximately 161.97 g/mol . [4]High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M, M+2, and M+4 pattern in the mass spectrum, providing definitive evidence for the presence of two chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: Due to the symmetry of 4-amino-2,6-dichloropyridine, the two protons on the pyridine ring are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single singlet for these aromatic protons. The protons of the amino group may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to symmetry, three distinct carbon signals are expected: one for the two equivalent chlorine-bearing carbons, one for the two equivalent carbons adjacent to the amino group, and one for the carbon atom bonded to the amino group. The chemical shifts of these carbons will be influenced by the electronegativity of the attached chlorine and nitrogen atoms. A study on a derivative of this compound showed ¹³C NMR shifts in DMSO-d6 at δ 158.1, 148.7, and 106.0 ppm, which can serve as a reference. [2]

X-ray Crystallography: The Definitive 3D Structure

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of a molecule like 4-amino-2,6-dichloropyridine is a systematic process of evidence gathering and correlation. Each analytical technique provides a layer of validation. The IR spectrum confirms the presence of the required functional groups, the mass spectrum verifies the molecular weight and elemental composition, and the NMR spectra map out the precise connectivity of the atoms. Finally, X-ray crystallography can provide the ultimate confirmation of the three-dimensional structure. This multi-faceted approach ensures the scientific integrity of the data and provides a high degree of confidence in the assigned structure, which is paramount for its application in research and development.

References

-

PubChem. (n.d.). 4-Amino-2,6-dichloropyridine. Retrieved from [Link]

- Sundaraganesan, N., et al. (2006). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 147-154.

-

PubChemLite. (n.d.). 4-amino-2,6-dichloropyridine (C5H4Cl2N2). Retrieved from [Link]

- Ma, C., et al. (2016).

- Gomathi, C., et al. (2024). 4-Amino-3,5-dichloropyridine.

- Gomathi, C., et al. (2024). 4-Amino-3,5-dichloropyridine.

- McDonald, K. J., et al. (2015). Crystal structure of 4-amino-2,6-dichlorophenol.

-

PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 02-02-87 | Product Name : 4-Amino-2,6-dichloropyridine. Retrieved from [Link]

- McDonald, K. J., et al. (2015). Crystal structure of 4-amino-2,6-dichlorophenol. Slideshare.

- Sharma, S. N., et al. (2010). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 22(1), 527-531.

- Aft, H., & Christensen, B. E. (1961). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation.

- Ma, C., et al. (2016).

- Sharma, P. K. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.

- Sharma, S. N., et al. (2010). Infrared Spectra of 2-Amono-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Amino-2,6-dichloropyridine CAS#: 2587-02-2 [m.chemicalbook.com]

- 4. 4-Amino-2,6-dichloropyridine | C5H4Cl2N2 | CID 137652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. iucrdata.iucr.org [iucrdata.iucr.org]

A Guide to the Spectroscopic Characterization of 4-Amino-2,6-dichloronicotinamide: A Predictive and Comparative Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-dichloronicotinamide is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of an amino group, two chlorine atoms, and a carboxamide moiety on the pyridine ring suggests a molecule with diverse chemical reactivity and potential biological activity. Accurate structural elucidation and characterization are paramount for understanding its properties and potential applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide provides a detailed exploration of the predicted spectroscopic data for this compound. By examining the theoretical ¹H NMR, ¹³C NMR, IR, and MS spectra, we can anticipate the key structural features of this molecule. To ground these predictions in an experimental context, we will draw comparisons with the known spectroscopic data of 4-amino-2,6-dichloropyridine, a structurally similar compound. This comparative approach allows for a more confident interpretation of the predicted data and provides a valuable reference for researchers who may synthesize and characterize this compound in the future.

Molecular Structure and Key Functional Groups

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure.

Caption: Molecular structure of this compound.

Key functional groups that will give rise to characteristic spectroscopic signals include:

-

Aromatic Pyridine Ring: The substituted pyridine core will exhibit signals in the aromatic region of NMR spectra and characteristic ring vibrations in the IR spectrum.

-

Amino Group (-NH₂): The protons of the primary amine will be observable in the ¹H NMR spectrum, and its stretching and bending vibrations will be prominent in the IR spectrum.

-

Amide Group (-CONH₂): This group introduces a carbonyl (C=O) and another set of N-H bonds, both of which have highly characteristic IR absorptions. The amide protons will also appear in the ¹H NMR spectrum.

-

Chloro Groups (-Cl): While not directly observed in NMR or IR in the same way as other functional groups, the electronegative chlorine atoms significantly influence the chemical shifts of adjacent protons and carbons. Their presence is also critical in mass spectrometry due to the isotopic pattern of chlorine.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Methodology for ¹H NMR Data Acquisition (General Protocol):

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-90° pulse angle, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Predicted ¹H NMR Data for this compound (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Singlet | 1H | Aromatic H-5 |

| ~7.0 - 7.5 | Broad Singlet | 2H | -CONH₂ |

| ~6.0 - 6.5 | Broad Singlet | 2H | -NH₂ |

Interpretation and Causality:

-

Aromatic Proton (H-5): The pyridine ring has only one remaining proton at the 5-position. Due to the absence of adjacent protons, it is expected to appear as a singlet. Its chemical shift will be downfield due to the deshielding effects of the aromatic ring and the electronegative chlorine and nitrogen atoms.

-

Amide Protons (-CONH₂): The two protons of the primary amide are expected to appear as a broad singlet. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential restricted rotation around the C-N bond. Their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

-

Amino Protons (-NH₂): Similar to the amide protons, the protons of the amino group at the 4-position will likely appear as a broad singlet.

Comparison with 4-Amino-2,6-dichloropyridine: For 4-amino-2,6-dichloropyridine, the two equivalent aromatic protons typically appear as a singlet around 6.60 ppm (in DMSO-d₆)[1]. In our target molecule, the introduction of the electron-withdrawing carboxamide group at the 3-position is expected to deshield the remaining aromatic proton (H-5), shifting its signal further downfield to the predicted range of 7.5-8.0 ppm.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Methodology for ¹³C NMR Data Acquisition (General Protocol):

-

Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required compared to ¹H NMR.

-

Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed.

-

Data Acquisition: A standard ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually necessary due to the low natural abundance of ¹³C.

-

Data Processing: Fourier transformation and phasing are performed.

Predicted ¹³C NMR Data for this compound (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O (Amide) |

| ~155-160 | C-4 (bearing -NH₂) |

| ~148-153 | C-2 & C-6 (bearing -Cl) |

| ~110-115 | C-3 (bearing -CONH₂) |

| ~105-110 | C-5 |

Interpretation and Causality:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.

-

C-4: The carbon atom attached to the amino group will be significantly shielded by the electron-donating nature of the nitrogen, but its position within the aromatic ring will still result in a relatively downfield shift.

-

C-2 and C-6: The carbons bonded to the highly electronegative chlorine atoms will be deshielded and are expected to appear at similar chemical shifts.

-

C-3 and C-5: These carbons are expected to be the most shielded of the aromatic carbons.

Comparison with 4-Amino-2,6-dichloropyridine: In 4-amino-2,6-dichloropyridine, the carbon atoms bearing the chlorine atoms (C-2 and C-6) appear around 148.7 ppm, the carbon with the amino group (C-4) is at approximately 158.1 ppm, and the carbons at the 3 and 5 positions are around 106.0 ppm[1]. The introduction of the carboxamide group in our target molecule will significantly alter the chemical shift of C-3 and is predicted to have a smaller effect on the other ring carbons. The new signal for the carbonyl carbon will be a key identifier.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology for IR Data Acquisition (General Protocol):

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Predicted Characteristic IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium-Strong, Broad | N-H stretching (Amide and Amino) |

| 1680-1650 | Strong | C=O stretching (Amide I band) |

| 1630-1580 | Medium | N-H bending (Amino) and C=C stretching (Aromatic) |

| 1450-1400 | Medium | C-C stretching (Aromatic) |

| 800-700 | Strong | C-Cl stretching |

Interpretation and Causality:

-

N-H Stretching: The presence of two -NH₂ groups (amino and amide) will result in strong, broad absorption bands in the high-frequency region of the spectrum. The broadening is due to hydrogen bonding.

-

C=O Stretching (Amide I): The carbonyl group of the amide will produce a very strong and sharp absorption band, which is highly characteristic.

-

N-H Bending and C=C Stretching: The bending vibration of the N-H bonds and the stretching vibrations of the C=C bonds in the aromatic ring often appear in the same region and can overlap.

-

C-Cl Stretching: The carbon-chlorine bonds will give rise to strong absorptions in the fingerprint region of the spectrum.

Comparison with 4-Amino-2,6-dichloropyridine: The IR spectrum of 4-amino-2,6-dichloropyridine would show the N-H stretches of the amino group, the aromatic C=C stretches, and the C-Cl stretches. The key difference in the spectrum of this compound will be the presence of the strong amide C=O stretch (Amide I band) and the additional N-H stretching and bending vibrations from the amide group.

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Methodology for Mass Spectrometry Data Acquisition (General Protocol):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Ionization: The sample molecules are ionized in the ion source.

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum for this compound:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₆H₅Cl₂N₃O) is approximately 221.0 g/mol . The mass spectrum should show a molecular ion peak at m/z = 221. Due to the presence of two chlorine atoms, there will be a characteristic isotopic pattern:

-

M⁺: (containing two ³⁵Cl atoms) - highest abundance

-

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl atom) - approximately 65% of the M⁺ peak

-

[M+4]⁺: (containing two ³⁷Cl atoms) - approximately 10% of the M⁺ peak

-

-

Key Fragmentation Pathways:

Sources

Navigating the Synthetic Landscape of 4-Amino-2,6-dichloronicotinamide: A Technical Guide for Advanced Chemical Synthesis

An In-depth Exploration of a Versatile Pyridine Building Block for Drug Discovery and Materials Science

In the intricate world of synthetic chemistry, the strategic selection of molecular building blocks is paramount to the successful construction of complex target molecules. This guide delves into the chemistry of "4-Amino-2,6-dichloronicotinamide," a highly functionalized pyridine derivative poised for significant applications in pharmaceutical and materials science research. While direct literature on this exact molecule is sparse, this paper will provide a comprehensive overview of its synthesis and reactivity by examining the well-established chemistry of its core precursor, 4-Amino-2,6-dichloropyridine, and related analogs. By understanding the reactivity of this core, chemists can unlock the synthetic potential of the target nicotinamide.

Physicochemical Properties and Spectral Data

A thorough understanding of a molecule's physical and chemical properties is the foundation of its effective application in synthesis. The table below summarizes the key properties of the foundational building block, 4-Amino-2,6-dichloropyridine. These properties provide essential information for reaction setup, purification, and characterization.

| Property | Value | Source |

| CAS Number | 2587-02-2 | [1][2][3][4] |

| Molecular Formula | C5H4Cl2N2 | [1][2] |

| Molecular Weight | 163.01 g/mol | [1][2] |

| Appearance | Pale brown to white crystalline solid | [2][4] |

| Melting Point | 162-173 °C | [2][3][4] |

| Purity | ≥ 98% (HPLC) | [2][4] |

| Storage | 0-8 °C | [2] |

Synthesis of the 4-Amino-2,6-dichloropyridine Core

The efficient synthesis of the 4-Amino-2,6-dichloropyridine core is a critical first step. Several synthetic routes have been reported, with a common strategy involving the nitration of 2,6-dichloropyridine followed by reduction. A notable method involves the nitration of 2,6-dichloropyridine-N-oxide, which can offer improved yields and regioselectivity.[5]

A generalized synthetic workflow is presented below:

Caption: A general workflow for the synthesis of 4-Amino-2,6-dichloropyridine.

Key Synthetic Transformations: Unleashing the Potential of the Dichloropyridine Core

The synthetic utility of 4-Amino-2,6-dichloropyridine lies in the differential reactivity of its functional groups. The two chlorine atoms are susceptible to nucleophilic aromatic substitution and cross-coupling reactions, while the amino group can be readily acylated, alkylated, or transformed into other nitrogen-containing functionalities.

Reactions at the Chlorine Positions

The electron-withdrawing nature of the pyridine ring and the second chlorine atom activates the chloro-substituents towards nucleophilic attack. This allows for the selective introduction of a wide range of substituents.

3.1.1. Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 2 and 6 positions can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates. The reaction conditions can often be tuned to achieve mono- or di-substitution.

3.1.2. Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituents are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids or their esters introduces aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Coupling with amines provides access to a diverse array of substituted anilines.

-

Sonogashira Coupling: Reaction with terminal alkynes yields substituted alkynylpyridines.

Caption: Key transformations of the chloro-substituents on the pyridine core.

Reactions at the Amino Group

The 4-amino group is a versatile functional handle that can undergo a range of transformations.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, -X).

Constructing the Target: Synthesis of this compound

With a functionalized core in hand, the next critical step is the introduction of the carboxamide group at the 3-position. This can be a challenging transformation due to the electronic nature of the pyridine ring. A plausible synthetic route would involve the ortho-lithiation of the pyridine ring directed by the amino group, followed by quenching with carbon dioxide to give the corresponding nicotinic acid. Subsequent amidation would then yield the desired nicotinamide.

Caption: Proposed synthetic route to this compound.

Experimental Protocols

The following are generalized, illustrative protocols. Researchers should always consult primary literature for specific reaction conditions and safety precautions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add 4-Amino-2,6-dichloropyridine (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Amidation of a Nicotinic Acid

-

Suspend 4-Amino-2,6-dichloronicotinic acid (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF).

-

Add a coupling agent (e.g., HBTU, HATU, or EDC, 1.1-1.5 eq.) and a base (e.g., DIPEA or triethylamine, 2-3 eq.).

-

Stir the mixture at room temperature for 10-20 minutes.

-

Add a source of ammonia (e.g., a solution of ammonia in an organic solvent or ammonium chloride with an additional equivalent of base).

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract with an organic solvent.

-

The organic layer is washed sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Conclusion and Future Outlook

This compound represents a versatile and highly functionalized building block with significant potential in the synthesis of novel bioactive molecules and advanced materials. By leveraging the well-established reactivity of the 4-Amino-2,6-dichloropyridine core, chemists can strategically and selectively modify the molecule at its three distinct reactive sites. The methodologies outlined in this guide provide a solid foundation for the exploration and application of this promising synthetic intermediate. As the demand for complex and diverse chemical matter continues to grow, the importance of such adaptable building blocks in accelerating discovery will undoubtedly increase.

References

-

PubChem. 4-Amino-2-chloronicotinamide. National Center for Biotechnology Information. [Link]

-

American Elements. 4-Amino-2,6-dichloronicotinaldehyde. [Link]

-

PubChem. 4-Amino-2,6-dichloropyridine. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. Accelerator CZ. [Link]

-

Xingrui Industry. 4-Amino-2,6-dichloropyridine: A Key Intermediate for Pharmaceutical Innovation. [Link]

-

Arote, R. B., & Telvekar, V. N. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic & Medicinal Chemistry, 30, 115949. [Link]

-

ProQuest. An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. [Link]

-

PubChem. 4,6-Dichloronicotinamide. National Center for Biotechnology Information. [Link]

-

Ma, C., Li, H., Zhang, J., & Zhang, G. (2016). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Zeitschrift für Naturforschung B, 71(3), 251-255. [Link]

-

Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (2008). Mechanistic aspects of 4-amino-2,6-dichlorophenol-induced in vitro nephrotoxicity. Toxicology, 245(1-2), 1-8. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Production of 4-Amino-2,6-Dichlorophenol: An Industrial Perspective. [Link]

Sources

Technical Guide: Safety & Handling of 4-Amino-2,6-dichloronicotinamide

The following technical guide details the safety, handling, and operational protocols for 4-Amino-2,6-dichloronicotinamide , a specialized halogenated pyridine intermediate.

CAS Number: 918898-03-0 Formula: C₆H₅Cl₂N₃O Molecular Weight: 206.03 g/mol Document Type: Standard Operating Procedure (SOP) Framework Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers

Executive Summary & Chemical Identity

This compound is a functionalized pyridine derivative primarily used as an intermediate in the synthesis of agrochemicals (e.g., flonicamid analogs) and pharmaceutical kinase inhibitors. Its structure—featuring a pyridine ring substituted with two chlorine atoms, an amino group, and a carboxamide moiety—imparts specific reactivity and handling risks.

Unlike simple pyridines, the presence of the carboxamide group increases polarity and potential for hydrogen bonding, while the halogenation pattern enhances lipophilicity and metabolic stability. Researchers must treat this compound as a Class 3 Irritant and a Potential Sensitizer .

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Value | Operational Implication |

| Appearance | Off-white to yellow solid | Visual contamination check is effective. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility; use organic solvents for cleaning. |

| Melting Point | >170 °C (Predicted) | Stable solid under ambient conditions; dust hazard exists. |

| Reactivity | Acid/Base Hydrolysis | Sensitive to strong hydrolysis; releases NH₃ or HCl fumes. |

| LogP | ~1.5 (Predicted) | Moderate lipophilicity; potential for skin absorption. |

Hazard Identification & Risk Assessment

This compound is classified under GHS as Warning .[1] It is not a highly potent API (HPAPI) but poses significant risks of mucosal irritation and acute toxicity if ingested.

GHS Classification (H-Statements)

-

H302: Harmful if swallowed (Acute Tox. 4).

-

H315: Causes skin irritation (Skin Irrit. 2).[1]

-

H319: Causes serious eye irritation (Eye Irrit.[1] 2A).

-

H335: May cause respiratory irritation (STOT SE 3).[1]

Toxicological Mechanism

The 2,6-dichloro substitution pattern on the pyridine ring renders the 4-position amino group electron-deficient. Upon metabolic activation or thermal decomposition, halogenated pyridines can release chloride ions and nitrogen oxides (NOx). In vivo, the amide moiety may undergo hydrolysis to the corresponding nicotinic acid, which can exhibit different toxicological profiles.

Diagram 1: Exposure Response Logic

This decision matrix outlines the immediate response protocols based on the route of exposure.

Caption: Emergency response decision tree for this compound exposure.

Engineering Controls & PPE

Due to the H335 (Respiratory Irritation) hazard, open-bench handling of the solid powder is strictly prohibited .

Hierarchy of Controls

-

Primary Containment: All weighing and transfer of solids must occur inside a Chemical Fume Hood or a Powder Containment Enclosure (ST1 band) .

-

Ventilation: Face velocity must be maintained at 0.5 m/s (100 fpm) .

-

Personal Protective Equipment (PPE):

| PPE Category | Specification | Rationale |

| Respiratory | N95 / P2 Respirator (Minimum) | Protects against fine particulates during transfer. |

| Hand Protection | Double Nitrile Gloves (0.11 mm min) | Prevents permeation; discard immediately upon splash. |

| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient due to fine dust drift. |

| Body Protection | Tyvek® Lab Coat or Apron | Prevents accumulation of dust on street clothing. |

Operational Protocols

A. Storage & Stability

-

Condition: Store at 2–8°C (Refrigerated).

-

Atmosphere: Keep under inert gas (Argon or Nitrogen) if possible. The amide bond is susceptible to hydrolysis in humid environments.

-

Segregation: Store away from Strong Oxidizers (e.g., permanganates) and Strong Acids/Bases .

B. Reaction Setup (Solubility & Compatibility)

When using this intermediate in synthesis (e.g., Suzuki coupling or amide hydrolysis):

-

Solvent Choice: Dissolve in DMSO or DMF for stock solutions. Avoid water unless pH is strictly controlled.

-

Thermal Hazards: Do not heat above 100°C without a reflux condenser. Thermal decomposition releases toxic chloride fumes.

C. Waste Disposal & Deactivation

-

Deactivation: There is no mild chemical deactivation for the halogenated ring.

-

Disposal: All solid waste and contaminated solvents must be labeled "Halogenated Organic Waste" .

-

Destruction: Must be disposed of via High-Temperature Incineration (>1100°C) with flue gas scrubbing to capture HCl and NOx. Do not drain dispose.

Synthesis Context & Degradation Pathways

Understanding the chemical lineage of this compound aids in predicting impurities and side reactions. It is often derived from 4-amino-2,6-dichloropyridine via lithiation/carboxylation or from the corresponding ester.

Diagram 2: Synthesis & Degradation Flow

This diagram illustrates the relationship between the precursor, the target compound, and potential degradation products.[2]

Caption: Synthetic relationship and primary degradation pathway (hydrolysis) of the target compound.

References

-

PubChem. (n.d.). 4-Amino-2-chloronicotinamide (Compound Summary). National Library of Medicine. Retrieved February 23, 2026, from [Link](Note: Closest structural analog with full toxicological data used for SAR analysis).

-

Leioa Chemicals. (2025). Product Information: this compound (CAS 918898-03-0). Retrieved February 23, 2026, from [Link]

Sources

Methodological & Application

Strategic Functionalization of 4-Amino-2,6-dichloronicotinamide via Pd-Catalysis

Executive Summary

The scaffold 4-amino-2,6-dichloronicotinamide (CAS: 102026-64-8) represents a privileged pharmacophore in medicinal chemistry, particularly in the synthesis of Src/Abl kinase inhibitors (e.g., Bosutinib analogs). Its utility relies on the orthogonal functionalization of the two chlorine atoms.

This guide addresses the critical challenge of regioselectivity . While the C2 and C6 positions appear similar, they are electronically and sterically distinct.

-

C6-Position: Sterically accessible and electronically activated for oxidative addition (default reactive site).

-

C2-Position: Sterically hindered by the C3-amide but capable of chelation-assisted activation.

This document details protocols to selectively access either the C6-aryl (steric control) or C2-aryl (chelation control) products, along with strategies to mitigate catalyst poisoning by the free C4-amine.

Chemo-Structural Analysis & Mechanistic Strategy

The Selectivity Switch

The regiochemical outcome of Palladium-catalyzed cross-coupling on this substrate is dictated by the competition between steric hindrance and directing group effects .

-

Electronic Bias: The pyridine nitrogen renders both C2 and C6 electron-deficient (electrophilic). However, the C4-amino group (

effect) pushes electron density into the ring, slightly deactivating it compared to simple 2,6-dichloropyridine. -

Steric Control (Path A): The C3-carboxamide group creates significant steric bulk around C2. Under standard conditions with bulky ligands, Pd(0) preferentially inserts at the accessible C6 position.

-

Chelation Control (Path B): The C3-amide carbonyl oxygen or nitrogen can coordinate to Palladium, directing the catalyst to the proximal C2 position. This requires specific ligands that allow for this coordination geometry.

Visualization of Reaction Pathways

The following diagram illustrates the decision logic for selecting reaction conditions.

Figure 1: Decision tree for regioselective coupling based on ligand sterics and directing group utilization.

Application Note: Optimizing Reaction Parameters

Solvent and Base Selection

The free amine at C4 and the amide at C3 are hydrogen-bond donors/acceptors. Non-polar solvents (Toluene) often lead to poor solubility and aggregation.

-

Recommended Solvent: 1,4-Dioxane/Water (4:1) or DME/Water. The aqueous component is critical for solubilizing the inorganic base and facilitating the transmetallation step.

-

Base:

(mild) is preferred over

Catalyst & Ligand Matrix

| Parameter | C6-Selective Conditions | C2-Selective Conditions |

| Mechanism | Steric differentiation (Ligand blocks C2 approach) | Directed Oxidative Addition (Amide directs Pd to C2) |

| Catalyst Source | ||

| Ligand | XPhos or SPhos (Bulky biaryl phosphines) | |

| Temperature | 80–90 °C | 65–75 °C (Milder to preserve chelation) |

| Selectivity | > 20:1 (C6:C2) | ~ 5:1 to 10:1 (C2:C6) |

Detailed Experimental Protocols

Protocol A: C6-Selective Suzuki-Miyaura Coupling

Target: Synthesis of 4-amino-6-aryl-2-chloronicotinamide.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Catalyst:

(3 mol%) or -

Base: 2.0 M Aqueous

(2.5 equiv) -

Solvent: 1,4-Dioxane

Step-by-Step Procedure:

-

Degassing: In a reaction vial, combine the substrate, boronic acid, and catalyst. Seal the vial. Evacuate and backfill with Argon three times. Note: Oxygen removal is critical to prevent oxidation of the electron-rich amino group.

-

Solvent Addition: Inject degassed 1,4-dioxane (0.1 M concentration relative to substrate) and the aqueous base solution through the septum.

-

Reaction: Heat the mixture to 90 °C for 4–6 hours. Monitor by LC-MS. The C6-product typically elutes slightly later than the starting material but earlier than the bis-coupled byproduct.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water. The free amide makes the product polar; back-extract the aqueous layer with EtOAc/THF (1:1) if yield is low.[1]

-

Purification: Flash chromatography (DCM/MeOH gradient). The C4-amine makes the compound streak on silica; add 1% Triethylamine to the eluent.

Protocol B: C2-Selective Coupling (Directed)

Target: Synthesis of 4-amino-2-aryl-6-chloronicotinamide. Note: This pathway utilizes the "Yang-Corte" modification (See Ref 1).

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.1 equiv

-

Catalyst: PXPd2 (Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II)) or

-

Base:

(powdered, anhydrous)

Step-by-Step Procedure:

-

Setup: Combine substrate, boronic acid, base (2.0 equiv), and catalyst (5 mol%) in a flask.

-

Activation: Add Methanol. The use of a protic solvent like MeOH is unusual for Suzuki couplings but facilitates the hydrogen-bonding network required for the directing effect of the amide.

-

Reaction: Heat to reflux (approx 65 °C) for 2–4 hours.

-

Observation: This reaction is often faster than the C6 route due to the directing effect, but it is prone to stalling if the catalyst decomposes.

-

Workup: Evaporate MeOH. Redissolve in EtOAc/Water. Wash and purify as above.

Troubleshooting & Expert Tips

Issue 1: Catalyst Poisoning (The "Stalled Reaction")

-

Symptom: Reaction stops at 20% conversion; adding more catalyst doesn't help.

-

Cause: The free amine (

) at C4 or the amide nitrogen coordinates tightly to Pd(II), forming a stable, non-reactive "Pd-sink." -

Solution: Use a Pre-catalyst (e.g., XPhos Pd G3/G4). These precatalysts release the active Pd(0) species only after entering the heating cycle, ensuring the oxidative addition happens before the substrate can chelate the metal in an off-cycle resting state.

Issue 2: Hydrolysis of the Amide

-

Symptom: Formation of carboxylic acid byproduct.

-

Cause: High temperature + strong aqueous base (

, -

Solution: Switch to mild bases (

or

Issue 3: Bis-coupling (Over-reaction)

-

Cause: The first coupling product is more reactive than the starting material (rare for this scaffold, but possible with electron-rich boronic acids).

-

Solution: Reduce boronic acid stoichiometry to 0.95 equiv and run the reaction to partial conversion (80%), then recycle the starting material.

References

-

Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 5(17), 3131–3134. [Link]

-

Norman, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. The Journal of Organic Chemistry, 87(11), 7414–7421. [Link]

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Developments. [Link]

Sources

Application Note: High-Throughput Screening Strategies for Libraries Derived from the 4-Amino-2,6-dichloronicotinamide Scaffold

An in-depth guide to High-Throughput Screening with "4-Amino-2,6-dichloronicotinamide" derivatives, designed for researchers, scientists, and drug development professionals.

Abstract

The this compound core represents a versatile and promising scaffold in medicinal chemistry. Its structural features, including a substituted pyridine ring, an amide linkage, and reactive chlorine atoms, make it an attractive starting point for the generation of diverse chemical libraries. Such libraries are primed for high-throughput screening (HTS) to identify novel modulators of a wide range of biological targets. This document provides a comprehensive guide for researchers on developing and executing robust HTS campaigns using derivatives of this scaffold. We will explore two primary, high-impact applications: the discovery of novel protein kinase inhibitors and the identification of modulators of protein-protein interactions (PPIs). The protocols herein are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and incorporating self-validating systems to ensure data quality and trustworthiness.

Rationale and Strategic Considerations

The utility of a chemical scaffold is defined by the biological targets it can effectively modulate. The this compound structure is particularly compelling for several reasons:

-

Kinase Inhibition: The pyridine core is a well-established "hinge-binding" motif present in numerous FDA-approved kinase inhibitors.[1] The amino and amide groups provide crucial hydrogen bond donors and acceptors that can anchor the molecule in the ATP-binding pocket of kinases.

-

Protein-Protein Interaction (PPI) Modulation: The dichlorinated ring provides a rigid core from which diverse chemical functionalities can be projected. This is ideal for targeting the often large and shallow surfaces of PPIs, where creating specific interactions is a significant challenge.[2][3]

-

Scaffold for Diversity-Oriented Synthesis: The chlorine atoms can be readily displaced via nucleophilic aromatic substitution, allowing for the rapid generation of a large library of analogues with varied physicochemical properties to explore a wide chemical space.

Given this potential, a successful HTS campaign requires the selection of assay technologies that are both biologically relevant and technically robust for screening large compound libraries.[4][5] We will focus on two gold-standard HTS methodologies: a luminescence-based assay for kinase activity and a fluorescence polarization assay for PPIs.

The High-Throughput Screening Workflow: A Validating Funnel

A successful HTS campaign is more than a single experiment; it is a multi-stage process designed to systematically identify and validate true hits while eliminating artifacts.[6][7] Our approach follows a logical funnel, where a large number of compounds are progressively narrowed down based on increasingly stringent criteria.

Caption: The HTS funnel for hit identification and validation.

Protocol I: Screening for Protein Kinase Inhibitors

This protocol employs a universal, luminescence-based kinase assay that quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[8] Active inhibitors will prevent ATP consumption, resulting in a higher luminescent signal. The Kinase-Glo® (Promega) assay is a prime example of this technology.

Principle of the Luminescent Kinase Assay

The assay is based on a coupled reaction. First, the kinase utilizes ATP to phosphorylate a substrate. In the second step, a proprietary luciferase enzyme uses the remaining ATP to generate a stable, "glow-type" luminescent signal. The amount of light produced is directly proportional to the concentration of ATP. Therefore, kinase inhibition is measured as an increase in luminescence.

Caption: Principle of the luminescent kinase inhibition assay.

Assay Development and Validation

Before initiating a large-scale screen, the assay must be rigorously validated to ensure it is robust and reproducible.[9][10]

-

Reagent Optimization: Determine the optimal concentrations of kinase and substrate. The goal is to use a concentration of ATP that is at or below the Michaelis-Menten constant (Km) to maximize sensitivity to competitive inhibitors. Aim for approximately 10-30% ATP consumption during the reaction time.

-

DMSO Tolerance: Confirm that the assay is not significantly affected by the concentration of dimethyl sulfoxide (DMSO) used to solubilize the compound library (typically 0.5-1%).

-

Signal Stability: Ensure the luminescent signal is stable over the time required to read all plates in an HTS run (e.g., >30 minutes).

-

Statistical Validation (Z'-factor): The Z'-factor is a statistical measure of assay quality. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[5][11] It is calculated using the means (μ) and standard deviations (σ) of the positive (p, no inhibition) and negative (n, full inhibition) controls.

-

Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|

-

| Parameter | Symbol | Acceptance Criteria | Rationale |

| Z-prime Factor | Z' | > 0.5 | Indicates a large separation between control signals with low variability, ensuring hit identification is reliable.[11] |

| Signal-to-Background | S/B | > 5 | A sufficient dynamic range to distinguish hits from baseline noise. |

| Coefficient of Variation | %CV | < 15% | Measures the relative variability of the data, ensuring reproducibility across the plate and between runs.[9] |

Table 1: Key HTS Assay Validation Parameters.

Step-by-Step HTS Protocol (384-well format)

-

Compound Plating: Using an acoustic liquid handler (e.g., Echo) or a pin tool, transfer 50 nL of each compound from the library (typically 10 mM in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 50 µL assay volume.

-

Reagent Preparation:

-

2X Kinase/Substrate Mix: Prepare a solution containing the kinase and its specific substrate in kinase buffer at twice the final desired concentration.

-

2X ATP Solution: Prepare a solution of ATP in kinase buffer at twice the final desired concentration.

-

-

Assay Execution:

-

Add 25 µL of the 2X Kinase/Substrate Mix to all wells of the assay plate.

-

Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

-

Initiate the kinase reaction by adding 25 µL of the 2X ATP Solution to all wells.

-

Incubate for 60 minutes at room temperature. The exact time should be optimized during assay development.

-

-

Signal Detection:

-

Add 50 µL of Kinase-Glo® Reagent to all wells.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Read the plate on a luminometer (e.g., EnVision or PHERAstar).

-

-

Data Analysis:

-

Normalize the data using the control wells. Percent inhibition is calculated as: % Inhibition = 100 * (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl)

-

Identify primary hits based on a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample field).

-

Protocol II: Screening for Protein-Protein Interaction (PPI) Inhibitors

This protocol utilizes Fluorescence Polarization (FP), a powerful technique for monitoring molecular binding events in a homogeneous solution.[12][13][14] It is ideal for identifying compounds that disrupt the interaction between a large protein and a smaller, fluorescently-labeled peptide or protein (the "tracer").

Principle of the Fluorescence Polarization Assay

The principle relies on the rotational speed of molecules in solution.[13]

-

Unbound Tracer: A small, fluorescently labeled tracer rotates rapidly. When excited with polarized light, the emitted light is largely depolarized, resulting in a low FP signal.

-

Bound Tracer: When the tracer binds to a large protein partner, its rotation slows dramatically. The emitted light remains highly polarized, resulting in a high FP signal.

-

Inhibition: A compound from the library that disrupts this interaction will displace the tracer, causing it to tumble freely again and leading to a decrease in the FP signal.

Sources

- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]

- 7. htsc.wustl.edu [htsc.wustl.edu]

- 8. promega.co.uk [promega.co.uk]

- 9. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 4-Amino-2,6-dichloronicotinamide in the Synthesis of Potent Pyrido[2,3-d]pyrimidine-Based Anticancer Agents

Introduction: The Versatility of the Aminopyridine Scaffold in Oncology

The pyridine ring, a fundamental heterocyclic motif, is a cornerstone in the architecture of numerous pharmacologically active compounds.[1] Its monoamino derivatives, aminopyridines, have garnered significant attention in medicinal chemistry due to their capacity to interact with a wide array of biological targets, including enzymes and receptors.[2] This has led to their incorporation into a variety of therapeutic agents, with a notable impact in the field of oncology.[1] The aminopyridine scaffold serves as a versatile building block for the synthesis of more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which have emerged as a privileged scaffold for the development of potent and selective anticancer drugs.[3][4][5] These compounds have demonstrated efficacy against a range of cancer-associated targets, including tyrosine kinases, cyclin-dependent kinases (CDKs), and dihydrofolate reductase.[3] This application note will provide a detailed technical guide on the utility of a key, functionalized aminopyridine intermediate, 4-Amino-2,6-dichloronicotinamide , in the synthesis of a potent class of anticancer agents. We will delve into the synthetic rationale, provide a detailed experimental protocol, and outline the biological evaluation of a representative pyrido[2,3-d]pyrimidine derivative.

The Pivotal Role of this compound as a Synthetic Precursor

This compound is a strategically designed building block for the synthesis of pyrido[2,3-d]pyrimidines. The chlorine atoms at the 2 and 6 positions of the pyridine ring are excellent leaving groups, facilitating nucleophilic substitution reactions that are central to the construction of the fused pyrimidine ring. The amino group at the 4-position and the carboxamide group at the 3-position are poised for cyclization reactions, providing a direct route to the desired bicyclic core.

The synthesis of this compound itself can be envisioned from the commercially available 4-amino-2,6-dichloronicotinic acid.[6] The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis, often achieved through the use of coupling agents.

Synthesis of a Potent Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitor

To illustrate the utility of this compound, we will outline the synthesis of a representative pyrido[2,3-d]pyrimidine derivative that has shown promise as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.[7][8][9] The target molecule is a conceptual analogue based on the well-established pyrido[2,3-d]pyrimidine scaffold known to inhibit kinases such as Bcr-Abl and CDKs.[4][10]

Part 1: Synthesis of the Key Intermediate: this compound

The initial step involves the conversion of 4-amino-2,6-dichloronicotinic acid to its corresponding amide. This is a critical step that prepares the molecule for the subsequent cyclization.

Protocol 1: Amidation of 4-Amino-2,6-dichloronicotinic Acid

Materials:

-

4-Amino-2,6-dichloronicotinic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ammonia solution (7 N in Methanol)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-amino-2,6-dichloronicotinic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the ammonia solution (7 N in Methanol, 3.0 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Causality behind Experimental Choices:

-

EDC/HOBt: This combination of coupling agents is widely used for amide bond formation. EDC activates the carboxylic acid, and HOBt is added to suppress side reactions and improve the efficiency of the coupling.[11]

-

DIPEA: As a non-nucleophilic base, DIPEA is used to neutralize the hydrochloride salt of EDC and the HOBt, creating favorable conditions for the reaction.

-

Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

Part 2: Synthesis of the Pyrido[2,3-d]pyrimidine Core

With the key intermediate in hand, the next step is the construction of the pyrido[2,3-d]pyrimidine ring system. This is typically achieved through a condensation and cyclization reaction.

Protocol 2: Synthesis of a 4-Amino-2-substituted-pyrido[2,3-d]pyrimidin-7(8H)-one

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Aryl isothiocyanate (e.g., 4-chlorophenyl isothiocyanate)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.

-

Add this compound (1.0 eq) to the mixture and reflux for 8-12 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with acetic acid.

-

The precipitated product, a 2,4-diamino-6-chloro-pyrido[2,3-d]pyrimidin-7(8H)-one intermediate, is filtered, washed with water and ethanol, and dried.

-

To a solution of the intermediate from the previous step (1.0 eq) in DMF, add the desired aryl isothiocyanate (1.1 eq).

-

Heat the reaction mixture at 100-120 °C for 4-6 hours.

-

Cool the mixture and pour it into ice-water. The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to yield the final pyrido[2,3-d]pyrimidine product.

Causality behind Experimental Choices:

-

Guanidine: Guanidine serves as the source of the two nitrogen atoms required to form the pyrimidine ring.

-

Sodium Ethoxide: This strong base is used to deprotonate the guanidine hydrochloride and to facilitate the nucleophilic attack and subsequent cyclization.

-

Aryl Isothiocyanate: This reagent is used to introduce a substituted amino group at the 2-position of the pyrido[2,3-d]pyrimidine core, a common feature in many kinase inhibitors that contributes to target binding.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway from 4-Amino-2,6-dichloronicotinic acid to a potent anticancer agent.

Biological Evaluation: Targeting Aberrant Kinase Signaling

Pyrido[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of various kinases that are often dysregulated in cancer.[3][12] For instance, the Bcr-Abl tyrosine kinase is the hallmark of chronic myeloid leukemia (CML), and its inhibition is a primary therapeutic strategy.[7][8] Similarly, cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their overactivity is common in many cancers, including breast cancer.[4]

Mechanism of Action: Inhibition of the CDK4/6-Rb Pathway

The synthesized pyrido[2,3-d]pyrimidine can be evaluated for its ability to inhibit CDK4/6. In a normal cell cycle, the progression from the G1 to the S phase is controlled by the retinoblastoma (Rb) protein. CDK4/6, in complex with cyclin D, phosphorylates and inactivates Rb, releasing the transcription factor E2F to promote the expression of genes required for DNA synthesis. In cancer cells with overactive CDK4/6, this process is uncontrolled, leading to continuous proliferation. A CDK4/6 inhibitor would bind to the ATP-binding pocket of these kinases, preventing the phosphorylation of Rb and thereby inducing G1 cell cycle arrest.

Visualizing the Targeted Signaling Pathway

Caption: Inhibition of the CDK4/6-Rb pathway by a pyrido[2,3-d]pyrimidine derivative.

Protocol 3: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the synthesized compound on a relevant cancer cell line (e.g., MCF-7 for breast cancer, which often has dysregulated CDK4/6 activity).

Materials:

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Synthesized pyrido[2,3-d]pyrimidine compound

-

Doxorubicin (positive control)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the synthesized compound and doxorubicin in the culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) value.

Representative Biological Data

The following table summarizes the IC50 values for a series of conceptual pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines, as inspired by the literature on this class of compounds.[4][13]

| Compound ID | R Group (at position 2) | Target Cell Line | IC50 (µM) |

| PD-PY-01 | 4-Chlorophenyl | MCF-7 (Breast) | 0.01 |

| PD-PY-02 | 4-Methoxyphenyl | PC-3 (Prostate) | 0.05 |

| PD-PY-03 | 3,4-Dichlorophenyl | A-549 (Lung) | 0.02 |

| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 0.08 |

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of pyrido[2,3-d]pyrimidine-based anticancer agents. Its strategic functionalization allows for the efficient construction of this privileged heterocyclic scaffold. The resulting compounds have demonstrated potent activity against key oncogenic targets such as CDKs and other kinases, leading to the induction of apoptosis and inhibition of cancer cell proliferation. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals interested in leveraging this powerful synthetic strategy for the discovery of novel cancer therapeutics.

References

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Advances. [Link]

-

George, R. F., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin. Future Medicinal Chemistry, 11(18), 2395–2414. [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Publishing. [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]

-

Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). MDPI. [Link]

-

Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. (n.d.). ResearchGate. [Link]

-

The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib. (2012). Organic & Biomolecular Chemistry, 11(2), 185-201. [Link]

-

Synthesis and characterization of two photoswitchable BCR-ABL inhibitors. (n.d.). American Chemical Society. [Link]

-

A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Journal of Drug Delivery and Therapeutics, 13(8), 123-131. [Link]

-

Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases. (2002). Cancer Research, 62(15), 4220-4225. [Link]

-

Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances. [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). PMC. [Link]

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). European Journal of Medicinal Chemistry, 170, 168-189. [Link]

-

Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (2019). Chemistry of Heterocyclic Compounds, 55(11), 1033-1047. [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]

-

mechanism of amide formation with DCC. (2013). YouTube. [Link]

- Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid. (2016).

-

Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2025). ResearchGate. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

- Process for producing 2-amino-nicotinonitrile intermediates. (n.d.).

-

2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile. (n.d.). PMC. [Link]

- Preparation of amino acid amides. (n.d.).

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

-

A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. (n.d.). Arkivoc. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of novel Bcr-AblT315I inhibitors incorporating amino acids as flexible linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 929288-22-2|4-Amino-2,6-dichloronicotinic acid|BLD Pharm [bldpharm.com]

- 7. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and characterization of two photoswitchable BCR-ABL inhibitors | Poster Board #928 - American Chemical Society [acs.digitellinc.com]

- 9. Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 13. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Yield Enhancement for 4-Amino-2,6-dichloronicotinamide Synthesis

Welcome to the technical support center for the synthesis of 4-Amino-2,6-dichloronicotinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for improving reaction yield and product purity. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure your experimental success.

The synthesis of this compound primarily involves the amidation of its corresponding carboxylic acid precursor, 4-Amino-2,6-dichloronicotinic acid. While this appears to be a straightforward transformation, the electronic properties of the substituted pyridine ring and the nature of the amide-forming reaction necessitate careful control over reaction conditions. This guide focuses on the critical amidation step, as the starting material, 4-Amino-2,6-dichloronicotinic acid, is commercially available (CAS 929288-22-2).

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for converting 4-Amino-2,6-dichloronicotinic acid to its primary amide?

A1: The most prevalent and effective strategies involve the activation of the carboxylic acid group to facilitate nucleophilic attack by an ammonia source. The two main pathways are:

-

Formation of an Acyl Chloride Intermediate: This is a classic and robust method, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with ammonia (usually as ammonium hydroxide) to form the amide.[1][2][3]

-

Direct Coupling with Peptide Coupling Reagents: This modern approach uses reagents to activate the carboxylic acid in situ. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like HOBt (Hydroxybenzotriazole), or imidazolium-based reagents like CDI (N,N'-Carbonyldiimidazole).[4][5][6]

Q2: Do I need to protect the 4-amino group on the pyridine ring before amidation?

A2: Generally, it is not necessary. The carboxylic acid is significantly more acidic than the aromatic amine, and the activation reagents used for amidation are highly chemoselective for the carboxyl group. Methods for the amidation of unprotected amino acids are well-established and demonstrate the feasibility of this approach without protecting groups.[7][8] Attempting to protect the amino group adds unnecessary steps and can complicate the synthesis, potentially lowering the overall yield.

Q3: Which is a better activating agent: thionyl chloride or a coupling reagent like EDC?

A3: The choice depends on several factors, including scale, available equipment, and sensitivity of the substrate to harsh conditions.

-

Thionyl Chloride (SOCl₂): Highly effective, inexpensive, and generates gaseous byproducts (SO₂ and HCl) that are easily removed.[1] However, it is a harsh reagent, requiring careful handling (use in a fume hood is mandatory) and complete removal before the addition of the amine to prevent side reactions. This method is often preferred for its cost-effectiveness on a larger scale.[9]

-

EDC/HOBt: This system operates under milder conditions, which can be advantageous if your molecule has other sensitive functional groups. The byproducts are water-soluble, facilitating easier purification during aqueous workup.[6] However, these reagents are more expensive than thionyl chloride.

Q4: What is the best source of ammonia for the final amidation step?

A4: Concentrated ammonium hydroxide is the most common and convenient source. It provides both the ammonia nucleophile and a basic medium. Alternatively, ammonia gas can be bubbled through an anhydrous solution of the activated acyl chloride, which can be advantageous for preventing hydrolysis of the intermediate, but this requires specialized equipment.[3]

Troubleshooting Guide: Overcoming Synthesis Challenges

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q: My reaction yield is consistently low (<50%). What are the most likely causes?

A: Low yield is a common issue that can stem from several factors. Let's break down the possibilities based on your chosen method.

If using the Thionyl Chloride (SOCl₂) method:

-

Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride is critical.

-

Causality: Insufficient SOCl₂ or reaction time can lead to unreacted starting material. The reaction temperature may also be too low.

-

Solution: Use a moderate excess of SOCl₂ (e.g., 2-5 equivalents). Ensure the reaction is heated, typically to reflux, for an adequate duration (1-3 hours) until gas evolution (HCl, SO₂) ceases.[3] Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester formation by TLC or LC-MS.

-

-

Hydrolysis of the Acyl Chloride: The acyl chloride intermediate is highly moisture-sensitive.

-

Causality: Exposure to atmospheric moisture or using wet solvents will revert the acyl chloride back to the carboxylic acid.

-

Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Ensure all glassware is oven-dried before use. After formation, excess SOCl₂ should be removed under vacuum, but care must be taken not to expose the residue to air for extended periods before adding the ammonia source.[3]

-

-

Side Reactions During Amination: Adding the acyl chloride to aqueous ammonia is highly exothermic.

-

Causality: Poor temperature control can lead to hydrolysis of the acyl chloride or decomposition.

-

Solution: Add the solution of the acyl chloride (in an anhydrous solvent like THF or Dichloromethane) dropwise to a cooled (0 °C) and vigorously stirred solution of concentrated ammonium hydroxide. Maintaining a low temperature during the addition is crucial for maximizing amide formation over hydrolysis.

-

If using a Coupling Reagent (e.g., EDC/HOBt):

-

Inefficient Carboxylic Acid Activation: The formation of the active ester intermediate may be sluggish.

-

Causality: The stoichiometry of the coupling reagents might be incorrect, or the reaction environment may not be optimal. Electron-deficient carboxylic acids can sometimes be challenging to activate.

-

Solution: Use a slight excess of EDC (1.1-1.5 equivalents) and an appropriate amount of HOBt (catalytic to stoichiometric, e.g., 0.1-1.0 equivalents).[6] The reaction is typically run in a polar aprotic solvent like DMF or CH₂Cl₂. Ensure the carboxylic acid and HOBt are fully dissolved before adding EDC.

-

-

Formation of N-Acylurea Byproduct: This is a classic side reaction with carbodiimide reagents.

-

Causality: The O-acylisourea intermediate, if not promptly intercepted by the nucleophile (ammonia), can rearrange to a stable, unreactive N-acylurea.

-

Solution: The addition of HOBt significantly suppresses this side reaction by converting the O-acylisourea into a more stable active ester.[5] Ensure HOBt is included in your reaction.

-

-

Reaction pH and Base:

-

Causality: The reaction requires a non-nucleophilic base to neutralize the HCl salt of EDC and to deprotonate the ammonium salt used as the ammonia source. An incorrect choice or amount of base can stall the reaction.

-

Solution: Use a base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents). If using ammonium chloride as the ammonia source, sufficient base is required to liberate free ammonia in situ.

-

Troubleshooting Workflow Diagram

Caption: A decision tree for troubleshooting low yields.

Q: I see an insoluble white precipitate in my reaction when using DCC/EDC. What is it and how do I remove it?

A: This is almost certainly the urea byproduct (dicyclohexylurea - DCU, or the ethyl-dimethylaminopropyl urea from EDC).

-

Causality: This is the spent coupling reagent after it has activated the carboxylic acid. DCU is notoriously insoluble in many organic solvents, while the EDC byproduct is typically water-soluble.

-

Solution: If using DCC, the DCU can be removed by filtration. Chilling the reaction mixture can sometimes help precipitate more of it out. If using EDC, the urea byproduct is water-soluble and will be removed during the aqueous workup. A standard workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing with water, a mild acid (e.g., 1M HCl to remove basic residues), a mild base (e.g., sat. NaHCO₃ to remove unreacted acid and HOBt), and finally brine.